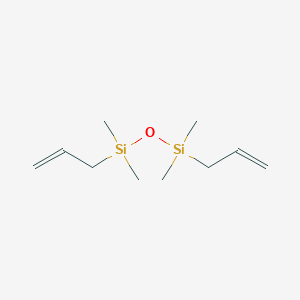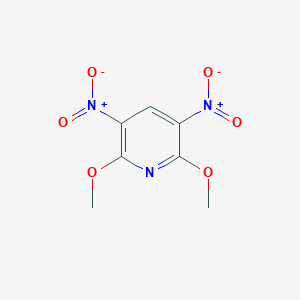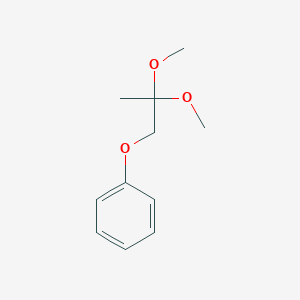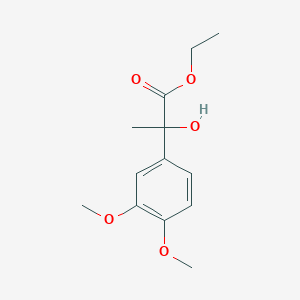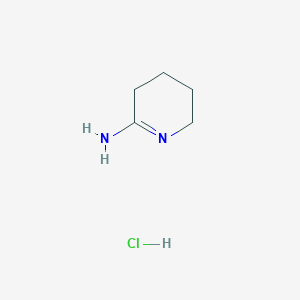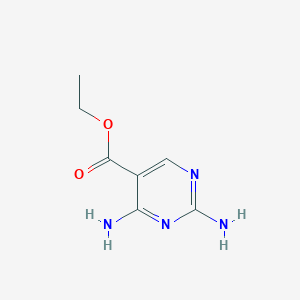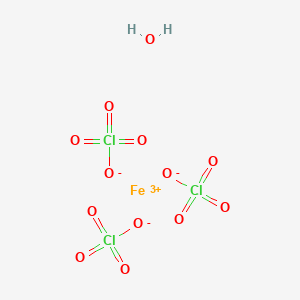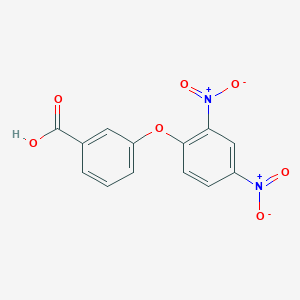![molecular formula C14H14O4 B098471 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one CAS No. 16498-71-8](/img/structure/B98471.png)
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
科学研究应用
Coumarin-3-carboxylic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Coumarin-3-carboxylic acid has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用机制
The mechanism of action of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid is not fully understood, but it is thought to be due to its ability to inhibit enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Coumarin-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its natural occurrence in many plants, which makes it readily available for study. It also has a unique chemical structure and biological properties, which make it an interesting compound to study. One limitation of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its potential toxicity at high concentrations, which may limit its use in vivo.
未来方向
There are many future directions for the study of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. One area of future research is the development of more efficient synthesis methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. Another area of future research is the identification of the specific enzymes and pathways that 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid inhibits, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the optimal dosage and delivery methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in vivo. Finally, more research is needed to determine the potential therapeutic applications of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in the treatment of various diseases.
合成方法
Coumarin-3-carboxylic acid can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst to form coumarin. The carboxylation of coumarin then leads to the formation of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Perkin reaction involves the reaction of salicylic acid with an anhydride to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid.
属性
CAS 编号 |
16498-71-8 |
|---|---|
产品名称 |
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6,10,15H,7H2,1-2H3 |
InChI 键 |
ROLQOZGSPUDBFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
规范 SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





